molecular formula C21H23N3O2 B2743082 N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide CAS No. 2034303-62-1

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2743082
CAS No.: 2034303-62-1
M. Wt: 349.434
InChI Key: CLCWNJBKRXLRQC-UHFFFAOYSA-N
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Description

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves the reaction of 3,4-dimethylaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 2-(1-methyl-1H-indol-5-yl)ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxalamide group, resulting in the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

  • N1-(3,4-dimethylphenyl)-N2-(2-(1H-indol-5-yl)ethyl)oxalamide
  • N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
  • N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-indol-7-yl)ethyl)oxalamide

Comparison: N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-4-6-18(12-15(14)2)23-21(26)20(25)22-10-8-16-5-7-19-17(13-16)9-11-24(19)3/h4-7,9,11-13H,8,10H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCWNJBKRXLRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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